6-Oxocyclohepta-1,3-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxocyclohepta-1,3-diene-1-carboxylic acid is a chemical compound with a unique structure characterized by a seven-membered ring containing both a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxocyclohepta-1,3-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative, which can then be oxidized to introduce the ketone and carboxylic acid functionalities .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to facilitate the efficient synthesis of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
6-Oxocyclohepta-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols .
Scientific Research Applications
6-Oxocyclohepta-1,3-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other materials
Mechanism of Action
The mechanism by which 6-Oxocyclohepta-1,3-diene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carboxylic acid: Similar in structure but lacks the ketone group.
Cycloheptanone: Contains a seven-membered ring with a ketone but lacks the carboxylic acid group.
Cycloheptene: A simpler structure with a seven-membered ring and a double bond
Uniqueness
6-Oxocyclohepta-1,3-diene-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group within a seven-membered ring.
Properties
CAS No. |
83962-25-8 |
---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
6-oxocyclohepta-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-7-4-2-1-3-6(5-7)8(10)11/h1-3H,4-5H2,(H,10,11) |
InChI Key |
ZKGYFBKAZIACTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C(CC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.